![molecular formula C23H22N2O3S2 B2868943 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 921527-56-2](/img/structure/B2868943.png)
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylthio)benzamide
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Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylthio)benzamide, commonly known as ETTB, is a chemical compound that has gained significant attention in the field of scientific research. ETTB belongs to the class of thiazole-containing compounds and has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences.
Scientific Research Applications
Anticancer and Antimicrobial Properties
- Co(II) Complexes with Anticancer Activity : Co(II) complexes of related benzamide compounds have been synthesized and evaluated for their anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
- Benzodifuranyl Derivatives as Anti-Inflammatory Agents : Novel benzodifuranyl derivatives, related to the chemical structure of interest, have been investigated for their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Cytotoxic and Antimicrobial Activities : Benzothiazole derivatives, including similar compounds, have been evaluated for their cytotoxicity against various cancer cell lines and for antimicrobial activities against bacterial and fungal strains (Nam, Dung, Thuong, & Hien, 2010).
Synthesis and Evaluation of Derivatives
- Pyrazole Derivatives and Tumor Inhibitory Activity : The synthesis of pyrazole derivatives from benzofuran compounds has been explored, with some derivatives showing potential as tumor cell growth inhibitors (Cui, Tang, Zhang, & Liu, 2019).
- Antifungal Agents from Thiazol-5-yl Benzamides : The synthesis of thiazol-5-yl benzamides and their alkoxy derivatives has been undertaken to explore their potential as antifungal agents (Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004).
Novel Synthesis Methods and Biological Evaluations
- Design of Anticancer Benzamides : Synthesis of substituted benzamides, including thiazol-2-yl variants, has been conducted, with several compounds exhibiting significant anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
- Characterization of Benzamide Derivatives : New classes of benzamide derivatives have been synthesized and characterized for their antimicrobial properties (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).
Additional Research and Applications
- Stearoyl-CoA Desaturase-1 Inhibitors : Research into the structure-activity relationship (SAR) of related benzamides as stearoyl-CoA desaturase-1 inhibitors has been reported, with specific compounds showing potential therapeutic effects (Uto, Ogata, Kiyotsuka, Miyazawa, Ueno, Kurata, Deguchi, Yamada, Watanabe, Takagi, Wakimoto, Okuyama, Konishi, Kurikawa, Kono, & Osumi, 2009).
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-4-27-19-10-6-7-15-12-20(28-21(15)19)18-13-29-23(24-18)25-22(26)16-8-5-9-17(11-16)30-14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUWEFCJTFANIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(isopropylthio)benzamide |
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